ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a fascinating organic compound with a complex molecular structure This compound belongs to the imidazopurine family, characterized by its fused ring system combining imidazole and purine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazole ring: : Starting from a suitable purine derivative, the imidazole ring is constructed via cyclization reactions.
Functionalization of the purine ring: : Introduction of substituents (ethyl and methyl groups) onto the purine ring through alkylation reactions.
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production often follows a similar multi-step synthetic route but on a larger scale. Efficient and high-yield reactions are essential for large-scale synthesis, with careful control of reaction conditions to minimize by-products and ensure purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form various oxidized derivatives. Reduction reactions may yield reduced forms or intermediates.
Substitution: : It can participate in nucleophilic substitution reactions due to the presence of electrophilic sites on the purine and imidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Halogenation or alkylation can be performed using reagents like alkyl halides or halogen acids under appropriate conditions.
Major Products
The primary products of these reactions depend on the specific reagents and conditions used. Oxidation and reduction yield various oxidized or reduced derivatives, while substitution reactions form substituted analogues of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has numerous applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and interaction with nucleic acids.
Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activity.
Industry: : Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, altering their catalytic activity.
Nucleic Acid Interaction: : It can intercalate with DNA or RNA, affecting their structure and function, potentially leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Comparing ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate with similar compounds:
8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine: : Lacks the ester functional group, affecting its solubility and reactivity.
3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoic acid: : The carboxylic acid form differs in acidity and solubility properties.
Would you like to dive deeper into any specific section?
Eigenschaften
IUPAC Name |
ethyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-19-10(3)9-21-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-7-11(22)25-6-2/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUCCPLUYVTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.